5-Chloro-N,N-dimethyltryptamine

Serotonin receptor pharmacology Radioligand binding assay Structure-activity relationship

5-Chloro-DMT is the only tryptamine that fills the chloro-substituted position in the 5-halo-DMT SAR matrix. Its distinct 2.4-fold 5-HT2C over 5-HT2A selectivity and established inverted U-shaped HTR response make it an irreplaceable tool for serotonin receptor research and a validated positive control for psychedelic screening assays. Substituting any other halogenated analog compromises experimental reproducibility and data interpretability.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
CAS No. 22120-32-7
Cat. No. B1622295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N,N-dimethyltryptamine
CAS22120-32-7
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
InChIKeyLXATUVRMTAHHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-N,N-dimethyltryptamine (CAS 22120-32-7): Tryptamine Research Reagent Procurement Specifications


5-Chloro-N,N-dimethyltryptamine (5-chloro-DMT) is a synthetic halogenated tryptamine derivative characterized by a chlorine substitution at the 5-position of the indole ring system [1]. As a member of the substituted tryptamine class, this compound functions primarily as a serotonin (5-HT) receptor agonist with demonstrated affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes [2]. 5-Chloro-DMT is structurally related to compounds such as 5-bromo-DMT and 5-fluoro-DMT and is utilized in academic and pharmaceutical research settings as an analytical reference standard and as a tool compound for investigating serotonergic signaling pathways [3].

Why Generic Tryptamine Substitution Is Inadequate for 5-Chloro-N,N-dimethyltryptamine Research


Substitution at the 5-position of the tryptamine indole ring with halogen atoms produces marked differences in receptor binding affinity profiles, functional selectivity, and in vivo behavioral outcomes across structurally similar analogs. For 5-chloro-DMT, the chloro substituent confers a specific combination of 5-HT2C over 5-HT2A binding selectivity and distinct hallucinogenic-like response characteristics that are not recapitulated by the unsubstituted parent DMT or by alternative 5-halogenated derivatives such as 5-fluoro-DMT or 5-bromo-DMT [1]. Consequently, procurement of an alternative tryptamine analog for experiments designed to interrogate chloro-specific structure-activity relationships or to replicate published 5-chloro-DMT findings introduces confounding variables that compromise experimental reproducibility and data interpretability [2].

Quantitative Differential Evidence for 5-Chloro-N,N-dimethyltryptamine Relative to Tryptamine Analogs


5-Chloro-DMT Exhibits 2.4-Fold Higher Binding Affinity for 5-HT2C Relative to 5-HT2A Receptors

In vitro radioligand binding assays demonstrate that 5-chloro-DMT displays preferential binding to the 5-HT2C receptor (Ki = 55.4 ± 1.9 nM) compared to the 5-HT2A receptor (Ki = 134 ± 21 nM), representing a 2.4-fold higher affinity for 5-HT2C [1]. By contrast, the parent compound DMT binds with comparable affinities across multiple 5-HT receptor subtypes, with reported Ki values of 127 nM for 5-HT2A and 360 nM for 5-HT2C, yielding a 2.8-fold preference for 5-HT2A [2].

Serotonin receptor pharmacology Radioligand binding assay Structure-activity relationship

5-Chloro-DMT Elicits Head-Twitch Response While 5-Bromo-DMT Fails to Produce Hallucinogenic-Like Behavior

In the mouse head-twitch response (HTR) paradigm, a well-validated behavioral proxy for hallucinogenic potential in humans, 5-chloro-DMT produced a dose-dependent increase in head twitches that followed an inverted U-shaped dose-response curve [1]. Under identical experimental conditions and dose range (0.3 to 30 mg/kg, i.p.), 5-bromo-DMT completely failed to elicit any significant head-twitch response [2], demonstrating that halogen identity at the 5-position is a critical determinant of in vivo psychedelic-like activity.

Behavioral pharmacology Head-twitch response Psychedelic drug screening

5-Chloro-DMT Demonstrates Intermediate HTR Potency Between DMT and 5-Fluoro-DMT in Head-to-Head Behavioral Comparison

In a direct comparative study of four 5-halo-DMT derivatives in the mouse head-twitch response assay, DMT, 5-fluoro-DMT, and 5-chloro-DMT all produced hallucinogenic-like effects, but with distinct potency and efficacy profiles [1]. At the 10 mg/kg i.p. dose, DMT produced the highest HTR counts, followed by 5-chloro-DMT, while 5-fluoro-DMT produced the lowest response among the three active compounds [2]. The dose-response curve for each compound exhibited an inverted U-shape, but with different peak magnitudes and dose positions, indicating that the chloro substituent confers intermediate behavioral activity between unsubstituted DMT and the fluoro analog.

Comparative behavioral pharmacology Dose-response 5-HT2A agonism

5-Chloro-DMT Serves as a Key Synthetic Precursor for Generating Diverse 5-HT6 Receptor Ligands with Nanomolar Affinity

5-Chloro-N,N-dimethyltryptamine functions as a critical synthetic intermediate in the preparation of tetracyclic tryptamine derivatives bearing N-arylsulphonyl and N-arylcarbonyl substituents . Using 5-chloro-DMT as the starting scaffold, researchers have developed novel 5-HT6 receptor ligands with Ki values as low as 20.5 nM, such as compound 17a, which demonstrated acceptable ADME properties and adequate brain penetration in animal models . The chloro substituent remains intact through subsequent derivatization steps, enabling the exploration of halogen-dependent structure-activity relationships in the final compounds.

Medicinal chemistry Synthetic intermediate 5-HT6 receptor antagonists

5-Chloro-DMT Demonstrates Antiviral Activity Against Hepatitis B Virus In Vitro

In a study evaluating tryptamine derivatives as non-nucleosidic inhibitors of hepatitis B virus (HBV), 5-chloro-DMT was among a series of compounds tested for anti-HBV activity and cytotoxicity in the HepG2.2.15 cell line [1]. The compound exhibited measurable inhibition of HBV replication, contributing to preliminary structure-activity relationship analyses that identified the tryptamine scaffold as a viable chemotype for anti-HBV drug discovery [2]. While the antiviral potency is modest relative to clinical candidates, this activity represents a distinct pharmacological dimension not shared by all tryptamine analogs.

Antiviral screening Hepatitis B virus HepG2.2.15 cell line

Recommended Research Application Scenarios for 5-Chloro-N,N-dimethyltryptamine Procurement


Comparative Structure-Activity Relationship Studies of 5-Halogenated Tryptamines

5-Chloro-DMT is essential for systematic SAR investigations examining how halogen electronegativity and atomic radius at the 5-position modulate serotonin receptor binding affinity, functional selectivity, and in vivo behavioral pharmacology. The direct comparative evidence demonstrating differential HTR responses across DMT, 5-fluoro-DMT, 5-chloro-DMT, and 5-bromo-DMT [1] positions 5-chloro-DMT as an indispensable member of the 5-halo-DMT series. Researchers requiring the complete halogen series for comprehensive SAR analysis must procure 5-chloro-DMT specifically, as no alternative compound can fill the chloro-substituted position in the experimental matrix.

5-HT2C Receptor Pharmacology and Selective Agonist Development

Given 5-chloro-DMT's 2.4-fold higher binding affinity for 5-HT2C relative to 5-HT2A receptors [1], this compound serves as a valuable tool for investigating 5-HT2C-mediated signaling pathways with reduced 5-HT2A confounding. This receptor selectivity profile differs substantially from DMT, which exhibits preferential 5-HT2A binding [2]. Research programs focused on 5-HT2C receptor function in feeding behavior, anxiety, or reward circuitry should consider 5-chloro-DMT as a starting scaffold for developing more selective 5-HT2C ligands.

Medicinal Chemistry Synthesis of 5-HT6 Receptor Ligands

As a key synthetic intermediate for generating tetracyclic tryptamine derivatives with nanomolar 5-HT6 receptor affinity (Ki = 20.5-23.4 nM) [1], 5-chloro-DMT is required for medicinal chemistry campaigns targeting cognitive disorders associated with 5-HT6 receptor dysfunction. The chloro substituent provides a synthetic handle and influences the pharmacological properties of downstream derivatives; substituting an alternative 5-halogenated or unsubstituted tryptamine precursor would yield a different chemical series with potentially altered target engagement and ADME profiles [2].

Behavioral Pharmacology of Hallucinogenic Compounds

For laboratories utilizing the mouse head-twitch response assay as a screening platform for psychedelic drug discovery, 5-chloro-DMT serves as a validated positive control compound with an established inverted U-shaped dose-response curve and intermediate potency relative to DMT and 5-fluoro-DMT [1]. Its activity profile in the HTR assay—in stark contrast to the inactive 5-bromo-DMT [2]—makes it particularly valuable as a reference standard for calibrating assay sensitivity and for training personnel in behavioral scoring protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-N,N-dimethyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.